molecular formula C17H24O3 B11828365 (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid

(S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid

Cat. No.: B11828365
M. Wt: 276.4 g/mol
InChI Key: BLQPIZSWARKTKA-XADBSNKSSA-N
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Description

(S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid is a chiral compound with a complex structure that includes a hydroxy group, a phenyl group, and an octanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Friedel–Crafts acylation of anisole with octanoic acid over acid-modified zeolites . This reaction is carried out under solvent-free conditions using a mixed organic acid composed of tartaric acid and oxalic acid, which modifies the zeolite catalyst to enhance its performance.

Industrial Production Methods

Industrial production of (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Catalysts such as modified zeolites are often employed to facilitate the reaction and increase selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The phenyl group can undergo hydrogenation to form a cyclohexyl group.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents like thionyl chloride for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the phenyl group can produce a cyclohexyl derivative.

Scientific Research Applications

(S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid involves its interaction with specific molecular targets and pathways. For example, it may regulate inflammatory responses and oxidative stress by modulating the activity of enzymes and signaling molecules involved in these processes . The compound’s structure allows it to interact with various receptors and enzymes, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

(S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid can be compared with other similar compounds, such as:

    Octanoic acid: A simpler fatty acid with a straight-chain structure, lacking the hydroxy and phenyl groups.

    Phenylacetic acid: Contains a phenyl group but lacks the octanoic acid chain and hydroxy group.

    Hydroxyphenylacetic acid: Contains both a hydroxy and phenyl group but lacks the octanoic acid chain.

The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties not found in the simpler analogs .

Properties

Molecular Formula

C17H24O3

Molecular Weight

276.4 g/mol

IUPAC Name

(2S)-2-[(E,1S)-1-hydroxy-3-phenylprop-2-enyl]octanoic acid

InChI

InChI=1S/C17H24O3/c1-2-3-4-8-11-15(17(19)20)16(18)13-12-14-9-6-5-7-10-14/h5-7,9-10,12-13,15-16,18H,2-4,8,11H2,1H3,(H,19,20)/b13-12+/t15-,16-/m0/s1

InChI Key

BLQPIZSWARKTKA-XADBSNKSSA-N

Isomeric SMILES

CCCCCC[C@@H]([C@H](/C=C/C1=CC=CC=C1)O)C(=O)O

Canonical SMILES

CCCCCCC(C(C=CC1=CC=CC=C1)O)C(=O)O

Origin of Product

United States

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